![molecular formula C31H26N8O4 B12047753 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12047753.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide
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Overview
Description
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves multiple steps, including the formation of the oxadiazole and triazole rings. One effective method for preparing oxadiazole derivatives involves nitration, oxidation, and oxidation coupling reactions . The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and hydrazine for cyclization . Reaction conditions typically involve controlled temperatures and the use of solvents such as toluene and acetic acid .
Major Products
Major products formed from these reactions include various nitro and amino derivatives, as well as substituted aromatic compounds .
Scientific Research Applications
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one
- 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C31H26N8O4 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C31H26N8O4/c1-2-41-26-17-20(15-16-25(26)42-19-23-13-8-12-21-9-6-7-14-24(21)23)18-33-35-31(40)28-27(22-10-4-3-5-11-22)34-38-39(28)30-29(32)36-43-37-30/h3-18H,2,19H2,1H3,(H2,32,36)(H,35,40)/b33-18+ |
InChI Key |
OTBBAOSRZJVBLF-DPNNOFEESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C4=CC=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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